molecular formula C17H12OS3 B12450551 2,4,6-tri(thiophen-2-yl)-4H-pyran

2,4,6-tri(thiophen-2-yl)-4H-pyran

Cat. No.: B12450551
M. Wt: 328.5 g/mol
InChI Key: FHHUWILCVDEZMK-UHFFFAOYSA-N
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Description

2,4,6-tri(thiophen-2-yl)-4H-pyran is a heterocyclic compound that features a pyran ring substituted with three thiophene groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-tri(thiophen-2-yl)-4H-pyran typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with suitable aldehydes or ketones in the presence of an acid catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,6-tri(thiophen-2-yl)-4H-pyran can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene derivatives.

Scientific Research Applications

2,4,6-tri(thiophen-2-yl)-4H-pyran has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2,4,6-tri(thiophen-2-yl)-4H-pyran involves its interaction with molecular targets through its electronic properties. The thiophene rings can participate in π-π stacking interactions, while the pyran ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-tri(thiophen-2-yl)-1,3,5-triazine: This compound features a triazine ring instead of a pyran ring and has similar electronic properties.

    2,4,6-tri(thiophen-2-yl)-pyridine: This compound has a pyridine ring and is used in similar applications.

Uniqueness

2,4,6-tri(thiophen-2-yl)-4H-pyran is unique due to the presence of the pyran ring, which imparts different electronic and steric properties compared to triazine or pyridine analogs

Properties

Molecular Formula

C17H12OS3

Molecular Weight

328.5 g/mol

IUPAC Name

2,4,6-trithiophen-2-yl-4H-pyran

InChI

InChI=1S/C17H12OS3/c1-4-15(19-7-1)12-10-13(16-5-2-8-20-16)18-14(11-12)17-6-3-9-21-17/h1-12H

InChI Key

FHHUWILCVDEZMK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2C=C(OC(=C2)C3=CC=CS3)C4=CC=CS4

Origin of Product

United States

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